![molecular formula C14H13ClN2 B3857087 6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile](/img/structure/B3857087.png)
6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile
Overview
Description
6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles. This compound is characterized by a carbazole core structure with a chlorine atom at the 6th position, a methyl group at the 9th position, and a nitrile group at the 1st position. Tetrahydrocarbazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole and carbazole derivatives. The reaction involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. For this specific compound, the starting materials would include 6-chloro-2-methylphenylhydrazine and a suitable ketone or aldehyde.
The reaction conditions generally involve heating the reactants in an acidic medium, such as glacial acetic acid or hydrochloric acid, at elevated temperatures. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted carbazole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to elicit a therapeutic response.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,2,3,4-tetrahydrocarbazole: Lacks the nitrile and methyl groups, which may affect its biological activity and chemical reactivity.
9-methyl-1,2,3,4-tetrahydrocarbazole:
1,2,3,4-tetrahydrocarbazole: The parent compound without any substituents, used as a building block for various derivatives.
Uniqueness
6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile is unique due to the presence of the chlorine, methyl, and nitrile groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-chloro-9-methyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-17-13-6-5-10(15)7-12(13)11-4-2-3-9(8-16)14(11)17/h5-7,9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJPUDAYHANWJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C(CCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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